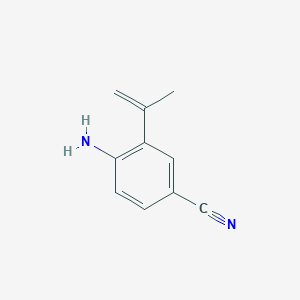

4-Amino-3-(prop-1-en-2-yl)benzonitrile

Description

4-Amino-3-(prop-1-en-2-yl)benzonitrile is a benzonitrile derivative featuring an amino group at the 4-position and a propenyl substituent at the 3-position. This highlights the reactivity of propenyl-substituted benzonitriles in cyclization reactions. The propenyl group introduces steric and electronic effects, influencing solubility, stability, and reactivity.

Properties

IUPAC Name |

4-amino-3-prop-1-en-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDDRGLDYCBGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=CC(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(prop-1-en-2-yl)benzonitrile typically involves the reaction of 4-nitro-3-(prop-1-en-2-yl)benzonitrile with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the palladium catalyst. The reaction mixture is then subjected to hydrogen gas under controlled conditions to ensure efficient conversion to the target compound. The product is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(prop-1-en-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Amino-3-(prop-1-en-2-yl)benzonitrile derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the compound can enhance its potency against various cancer cell lines, particularly those dependent on androgen receptors. The compound's ability to inhibit the proliferation of prostate cancer cells has been documented, highlighting its potential as a therapeutic agent for AR-dependent cancers .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, bisubstrate inhibitors derived from this compound have been developed to target nicotinamide N-methyltransferase (NNMT), which plays a role in cancer metabolism. These inhibitors demonstrate high potency and specificity, suggesting that this compound could be instrumental in designing new therapies targeting metabolic pathways in cancer .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, often involving the use of catalytic systems that enhance yield and selectivity. Recent advancements have focused on developing more efficient synthetic routes that minimize environmental impact while maximizing biological activity .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticancer activity against prostate cancer cell lines. The results indicated that specific modifications to the compound significantly increased its inhibitory effects on cell proliferation compared to standard treatments .

Case Study 2: Enzyme Inhibition

A recent investigation into NNMT inhibitors revealed that derivatives of this compound exhibited IC50 values in the low micromolar range, demonstrating potent inhibition. This study suggests that these compounds could serve as lead candidates for further development in cancer therapeutics targeting metabolic enzymes .

Mechanism of Action

The mechanism of action of 4-Amino-3-(prop-1-en-2-yl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key analogs of 4-Amino-3-(prop-1-en-2-yl)benzonitrile, emphasizing substituent diversity and its impact on properties:

Key Observations:

Physicochemical Properties

- Melting Points: The quinolin-3-yl analog exhibits a high melting point (228–230°C) due to enhanced crystallinity from planar heteroaromatic systems . Propenyl-substituted nitriles may have lower melting points due to reduced symmetry.

- Solubility: Propenyl and trifluoromethyl groups reduce aqueous solubility compared to amino-alkoxy analogs.

Biological Activity

4-Amino-3-(prop-1-en-2-yl)benzonitrile, also known as 4-Amino-3-prop-1-en-2-ylbenzonitrile, is an organic compound with significant biological activity that has been the subject of various research studies. This article explores its chemical properties, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 172.23 g/mol. Its structure features a benzonitrile moiety with an amino group at the para position, a prop-1-en-2-yl substituent at the ortho position, and a methyl group at the meta position. These functional groups contribute to its unique chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in metabolic processes and has been implicated in various diseases, including cancer. The compound's ability to interact with the active site of NNMT suggests its potential as a therapeutic agent in metabolic disorders.

Key Biological Activities

- NNMT Inhibition : Studies show that this compound effectively binds to NNMT, leading to significant inhibition. This interaction is critical for developing new drugs targeting metabolic diseases.

- Antimicrobial Properties : The hydrochloride salt form of the compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Receptor Modulation : The structural features of the compound allow it to interact with biological macromolecules, potentially modulating enzyme and receptor activity.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes like NNMT. The presence of electron-withdrawing groups enhances binding affinity, indicating that structural modifications can optimize its inhibitory potential.

Interaction Studies

The amino group facilitates hydrogen bonding with biological targets, while the nitrile group allows for nucleophilic addition reactions. These interactions may lead to significant biological effects, including modulation of metabolic pathways and inhibition of pathogenic growth .

Research Findings and Case Studies

Several studies have explored the effectiveness of this compound in various biological contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.